1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one
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Overview
Description
1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one is a heterocyclic compound that features an azetidinone ring fused with an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenyl derivatives with suitable reagents. For instance, the reaction of 2-aminophenyl ketones with azetidinone precursors under acidic or basic conditions can yield the desired compound. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in the development of drugs for various diseases. Its structural features may contribute to its activity against specific biological targets.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one can be compared with other similar compounds, such as:
2-Aminophenyl derivatives: These compounds share the aminophenyl group but differ in the attached heterocyclic ring.
Azetidinone derivatives: These compounds feature the azetidinone ring but vary in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of the aminophenyl group and the azetidinone ring, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.
Properties
IUPAC Name |
1-(2-aminophenyl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)7-13(10(11)14)9-6-4-3-5-8(9)12/h3-6H,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCPCLDFHPIXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=CC=C2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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